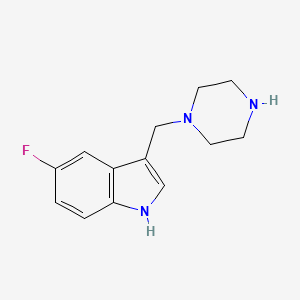

![molecular formula C18H18N2O4 B2381423 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid CAS No. 2260932-15-6](/img/structure/B2381423.png)

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

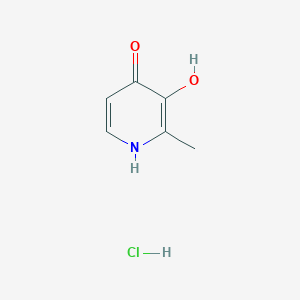

“2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” is an organic compound with the CAS Number: 2260932-15-6 . It has a molecular weight of 326.35 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

The compound “2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” has a molecular weight of 326.35 . Unfortunately, other specific physical and chemical properties of this compound are not available in the sources I found.

Applications De Recherche Scientifique

Activation of β2AR

Phenylacetylglycine, a compound similar to “2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid”, is a gut microbial metabolite that can activate β2AR . This activation can have various implications in the field of pharmacology and medicine .

Cardioprotection

Phenylacetylglycine has been shown to protect against cardiac injury caused by ischemia/reperfusion . This suggests that “2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” could potentially have similar cardioprotective effects .

Anti-apoptotic Activity

In vitro studies have shown that Phenylacetylglycine can inhibit apoptosis induced by hypoxia/reoxygenation injury . This suggests potential applications of “2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” in the treatment of diseases where apoptosis plays a key role .

Activation of Gαi and Gαs Signaling

Phenylacetylglycine has been shown to activate Gαi and Gαs signaling pathways in neonatal mouse cardiomyocytes . This suggests that “2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” could potentially have similar effects, which could have implications in the field of cell signaling .

Analgesic Activity

Derivatives of 5-acetamido-2-hydroxy benzoic acid, which is structurally similar to “2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid”, have been shown to have analgesic activity . This suggests potential applications of “2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” in pain management .

Microbial Metabolite

“2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid” could potentially be a microbial metabolite, similar to Phenylacetylglycine . This suggests potential applications in the study of microbial metabolism .

Mécanisme D'action

Target of Action

Similar compounds have been shown to interact with enzymes such as cyclooxygenase 2 (cox-2) .

Mode of Action

It is known that similar compounds can undergo nucleophilic attack by water molecules, leading to the formation of carboxylic acids . This suggests that 2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid may interact with its targets in a similar manner.

Propriétés

IUPAC Name |

2-[(2-acetamido-2-phenylacetyl)amino]-2-phenylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4/c1-12(21)19-15(13-8-4-2-5-9-13)17(22)20-16(18(23)24)14-10-6-3-7-11-14/h2-11,15-16H,1H3,(H,19,21)(H,20,22)(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCOFHEQMMUHJSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1=CC=CC=C1)C(=O)NC(C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2381340.png)

![3-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B2381348.png)

![(2Z)-N-acetyl-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2381351.png)

![Methyl 2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-4,6-dihydropyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2381353.png)

![N-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide](/img/structure/B2381357.png)

![3-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrrol-2-yl}-2-[5-(4-fluorobenzoyl)-2-thienyl]acrylonitrile](/img/structure/B2381361.png)